LZ2HR826BL
Description
LZ2HR826BL (CAS 7312-10-9) is a brominated benzothiophene-carboxylic acid derivative with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. Key physicochemical and pharmacological properties include:
- Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.
- GI Absorption: High, suggesting favorable oral bioavailability.
- CYP Inhibition: Acts as a CYP1A2 inhibitor, which may influence drug-drug interactions.
- Toxicity: Labeled with a "Warning" due to unspecified hazards, necessitating careful handling .
Synthesis Method: this compound is synthesized via refluxing with sulfuryl chloride (SO₂Cl₂) in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography .
Properties
CAS No. |
470666-82-1 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,2R)-2-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
DLTWBMHADAJAAZ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)C1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LZ2HR826BL can be achieved through several methods. One common approach involves the hydrogenation of 2-tert-butylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the ketone group to a hydroxyl group, yielding the desired cyclohexanol derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
LZ2HR826BL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to 2-tert-butylcyclohexanone using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, the reduction of 2-tert-butylcyclohexanone to cyclohexanol can be achieved using hydrogen gas and a palladium catalyst.
Major Products Formed
The major products formed from these reactions include 2-tert-butylcyclohexanone (oxidation), 2-tert-butylcyclohexyl chloride (substitution), and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
LZ2HR826BL has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism by which LZ2HR826BL exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
The following table compares LZ2HR826BL with structurally analogous benzothiophene derivatives (similarity scores ≥ 0.85), highlighting critical differences in substituents, properties, and applications:
| Compound Name (CAS if available) | Molecular Formula | Substituents | Similarity Score | TPSA (Ų) | BBB Permeability | CYP Inhibition | Key Distinctions |
|---|---|---|---|---|---|---|---|
| This compound (7312-10-9) | C₉H₅BrO₂S | Br at position 7* | — | 65.54 | Yes | CYP1A2 | Reference compound; optimal balance of polarity and activity |
| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | Br at position 7 | 0.93 | ~65.54† | Likely‡ | Unknown | Structurally identical; potential differences in synthesis or purity |
| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | Br at position 6; CH₃ at 4 | 0.91 | ~65.54† | Likely‡ | Unknown | Methyl group increases lipophilicity (LogP↑) |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | No halogen substituents | 0.89 | 65.54 | Unconfirmed | None | Lower molecular weight; reduced halogen-mediated reactivity |
| 6-Methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₈O₂S | CH₃ at position 6 | 0.85 | 65.54 | Unconfirmed | None | Enhanced metabolic stability due to methyl group |
*Assumed position based on similarity analysis.
†Estimated based on structural similarity.
‡Inferred from parent compound’s properties.
Key Research Findings
Structural and Functional Insights:
- Methyl Group Effects: The addition of a methyl group (e.g., 6-bromo-4-methyl derivative) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- CYP1A2 Inhibition: this compound’s unique CYP1A2 inhibition distinguishes it from non-inhibitory analogs, suggesting a risk of interaction with drugs metabolized by this enzyme (e.g., clozapine, theophylline) .
Pharmacological Implications:
- BBB Penetration: this compound’s confirmed BBB permeability positions it as a candidate for CNS-targeted therapies, unlike derivatives with unconfirmed or absent BBB penetration .
- Toxicity Profile: The "Warning" label for this compound contrasts with insufficient toxicity data for analogs, emphasizing the need for rigorous safety profiling in preclinical studies .
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